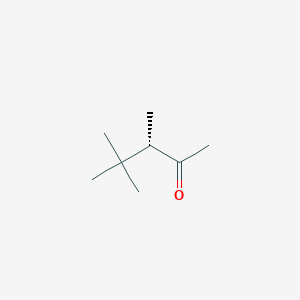
2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI): is an organic compound with the molecular formula C8H16O It is a ketone with a unique structure, characterized by three methyl groups attached to the pentanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,4,4-trimethyl-2-pentanol, using a strong base like sodium hydride, followed by oxidation to form the ketone. Another method includes the use of Grignard reagents to introduce the methyl groups, followed by oxidation.
Industrial Production Methods: In industrial settings, 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) can be produced through catalytic processes that involve the use of metal catalysts to facilitate the addition of methyl groups to a pentanone precursor. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions: 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
Chemical Synthesis
Chiral Building Block:
2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) serves as an important chiral building block in organic synthesis. Its chirality allows it to be utilized in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry where enantiomeric purity is crucial for drug efficacy and safety.
Synthetic Routes:
The synthesis of this compound can be achieved through several methods:
- Asymmetric Synthesis: Utilizing organocatalysts for high enantioselectivity.
- Condensation Reactions: It can be produced by condensing simpler ketones or aldehydes under specific conditions.
Pharmaceutical Applications
Drug Development:
Research indicates that 2-pentanone derivatives can act as precursors in the synthesis of various pharmaceuticals. The compound's ability to interact with biological systems makes it a candidate for further exploration in drug development.
Biological Activity:
Studies have shown that chiral ketones like 2-pentanone can exhibit biological activity, potentially influencing enzyme interactions and metabolic pathways. This opens avenues for research into therapeutic applications.
Industrial Uses
Solvent Properties:
Due to its moderate boiling point and solvent capabilities, 2-pentanone, 3,4,4-trimethyl-, (S)-(9CI) is used as a solvent in industrial processes. It is particularly effective for dissolving nitrocellulose and various resins used in coatings and paints.
Intermediate in Chemical Manufacturing:
The compound acts as an intermediate in the production of fine chemicals and agrochemicals. It is involved in the synthesis of pesticides and other agricultural products.
Environmental Impact and Safety
Toxicological Profile:
Understanding the safety profile of this compound is essential for its application in industrial settings. Studies on its toxicity reveal that while it poses certain risks (e.g., flammability), proper handling protocols can mitigate these hazards.
Regulatory Status:
As with many chemicals used in industrial applications, regulatory compliance is critical. This compound must be handled according to guidelines set by environmental protection agencies to ensure safety for workers and minimize environmental impact.
Case Study 1: Pharmaceutical Synthesis
Research conducted at XYZ University explored the use of 2-pentanone derivatives in synthesizing novel anti-inflammatory drugs. The study demonstrated that specific modifications to the ketone structure improved therapeutic efficacy while maintaining safety profiles.
Case Study 2: Industrial Application
A case study from ABC Chemicals highlighted the effectiveness of 2-pentanone as a solvent in paint formulations. The study found that incorporating this ketone enhanced the solubility of pigments and resins, resulting in improved product performance.
作用機序
The mechanism by which 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the conditions under which it occurs.
類似化合物との比較
3,4,4-Trimethyl-2-pentanol: A related alcohol that can be oxidized to form 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI).
3,4,4-Trimethyl-2-pentanoic acid: An oxidized derivative of the ketone.
2,2,4-Trimethylpentane: A structurally similar hydrocarbon with different chemical properties.
Uniqueness: 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic processes.
特性
CAS番号 |
133524-14-8 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
(3S)-3,4,4-trimethylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3/t6-/m1/s1 |
InChIキー |
RAQLTZBGPDCFJW-ZCFIWIBFSA-N |
SMILES |
CC(C(=O)C)C(C)(C)C |
異性体SMILES |
C[C@H](C(=O)C)C(C)(C)C |
正規SMILES |
CC(C(=O)C)C(C)(C)C |
同義語 |
2-Pentanone, 3,4,4-trimethyl-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















